molecular formula C10H14O4 B14695901 5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 25464-87-3

5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

Katalognummer: B14695901
CAS-Nummer: 25464-87-3
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: ADLJLXZMIIKBEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C10H14O4. It is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized through a condensation reaction involving Meldrum’s acid and butyraldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and continuous monitoring to maintain the desired reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is attributed to the presence of the dioxane ring, which stabilizes the transition states and intermediates during reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): A closely related compound with similar reactivity and applications.

    Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another compound with a similar structure but different reactivity.

    Barbituric Acid (2,4,6-Trihydroxypyrimidine): Shares some chemical properties but has distinct applications.

Uniqueness

5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific butylidene substitution, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specialized synthetic applications .

Eigenschaften

CAS-Nummer

25464-87-3

Molekularformel

C10H14O4

Molekulargewicht

198.22 g/mol

IUPAC-Name

5-butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C10H14O4/c1-4-5-6-7-8(11)13-10(2,3)14-9(7)12/h6H,4-5H2,1-3H3

InChI-Schlüssel

ADLJLXZMIIKBEK-UHFFFAOYSA-N

Kanonische SMILES

CCCC=C1C(=O)OC(OC1=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.